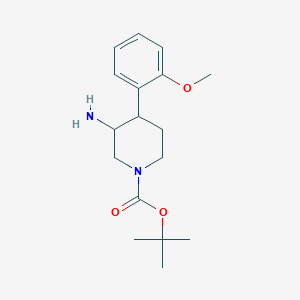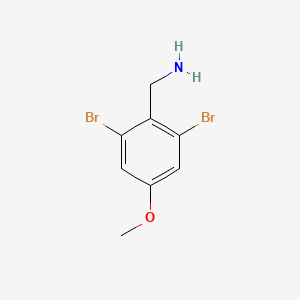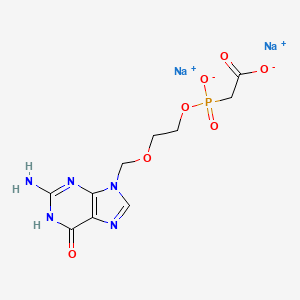
Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a purine base, an amino group, and a phosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the amino group and the methoxyethoxy chain. The final step involves the phosphorylation of the compound to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: The compound is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells, similar in structure due to the presence of a purine base and phosphoryl groups.
Guanosine Monophosphate (GMP): Another nucleotide with a purine base, used in various biochemical processes.
Uniqueness
Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate is unique due to its specific combination of functional groups and its potential applications in diverse scientific fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H12N5Na2O7P |
|---|---|
Poids moléculaire |
391.19 g/mol |
Nom IUPAC |
disodium;2-[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethoxy-oxidophosphoryl]acetate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)5-21-1-2-22-23(19,20)3-6(16)17;;/h4H,1-3,5H2,(H,16,17)(H,19,20)(H3,11,13,14,18);;/q;2*+1/p-2 |
Clé InChI |
USBYYJXPHHBEDJ-UHFFFAOYSA-L |
SMILES canonique |
C1=NC2=C(N1COCCOP(=O)(CC(=O)[O-])[O-])N=C(NC2=O)N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol](/img/structure/B13151116.png)

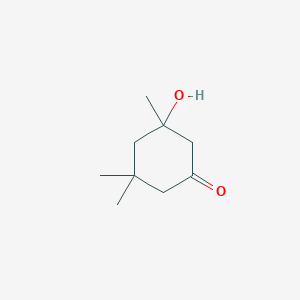
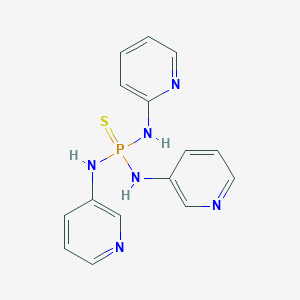
![6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13151140.png)
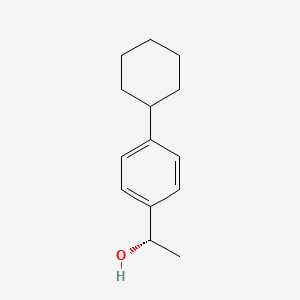
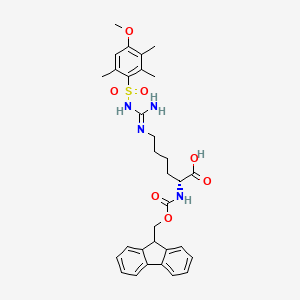
![7-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13151159.png)
